5-Chloro-1-ethyl-1H-pyrazol-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H8ClN3 |
|---|---|
Molecular Weight |
145.59 g/mol |
IUPAC Name |
5-chloro-1-ethylpyrazol-4-amine |
InChI |
InChI=1S/C5H8ClN3/c1-2-9-5(6)4(7)3-8-9/h3H,2,7H2,1H3 |
InChI Key |
ZJQLENSQJNMEMK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)N)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 5 Chloro 1 Ethyl 1h Pyrazol 4 Amine and Its Precursors
Strategies for Pyrazole (B372694) Ring Construction
The formation of the pyrazole ring is a critical step in the synthesis of 5-Chloro-1-ethyl-1H-pyrazol-4-amine. The most common and versatile methods involve the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.
Condensation Reactions with Hydrazine Derivatives
The classical and most widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound. nih.govyoutube.com For the synthesis of the target molecule, ethylhydrazine (B1196685) would be the hydrazine component. The 1,3-dicarbonyl component would need to be appropriately substituted to yield the desired 4-amino and 5-chloro substituents after cyclization and subsequent transformations.
The reaction typically proceeds by the initial formation of a hydrazone with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. youtube.com The regioselectivity of the cyclization with unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines can be influenced by the reaction conditions and the nature of the substituents. nih.gov
A general approach could involve the reaction of ethylhydrazine with a precursor like ethyl 2-formyl-3-oxobutanoate, which after cyclization and subsequent chemical modifications (amination, chlorination), would lead to the desired product. The reaction conditions can vary, with some syntheses being carried out in solvents like ethanol (B145695) or acetic acid, and sometimes under acidic or basic catalysis to facilitate the condensation and cyclization steps. nih.gov
Table 1: Examples of Pyrazole Synthesis via Hydrazine Condensation
| Hydrazine Derivative | 1,3-Dicarbonyl Compound/Equivalent | Catalyst/Conditions | Product Type | Reference |
| Phenylhydrazine | 4,4,4-Trifluoro-1-arylbutan-1,3-diones | N,N-dimethylacetamide, ambient temp. | 1-Aryl-3-aryl-5-trifluoromethylpyrazoles | nih.gov |
| Hydrazine Hydrate | β-Arylchalcones/H2O2 | Dehydration | 3,5-Diaryl-1H-pyrazoles | nih.gov |
| Hydrazine Monohydrochloride | Ketones, Aldehydes | In situ oxidation with Br2 or O2/DMSO | 3,5-Disubstituted or 3,4,5-Trisubstituted pyrazoles | organic-chemistry.org |
| Arylhydrazines | Cross-conjugated enynones | Not specified | Dihetaryl-substituted ethenes | mdpi.com |
Approaches via α-Haloacid Derivatives and Hydrazononitriles
Alternative strategies for constructing the pyrazole ring that can lead to 4-aminopyrazoles involve the use of α-haloacid derivatives and hydrazononitriles. One such method describes the conversion of 3-oxo-2-arylhydrazononitriles into 4-aminopyrazoles by reacting them with α-haloketones, chloroacetonitrile, or ethyl chloroacetate. researchgate.net This approach provides a direct route to the 4-aminopyrazole core structure.
The reaction of 2-arylhydrazononitriles with α-haloketones is a key example of this methodology. researchgate.net This method is particularly useful for synthesizing polysubstituted 4-aminopyrazoles. The starting hydrazononitriles can be prepared from the corresponding active methylene (B1212753) compounds.
Another related approach involves the use of vinyl azides. A direct synthesis of polysubstituted 4-aminopyrazoles has been developed from the reaction of vinyl azides and hydrazines under mild conditions, offering moderate to excellent yields. rsc.orgresearchgate.net
Introduction of Chloro and Ethyl Substituents
Once the pyrazole ring is formed, or concurrently with its formation, the chloro and ethyl substituents must be introduced at the correct positions.
Halogenation Methods for Pyrazole Rings
The direct chlorination of the pyrazole ring is a common method for introducing a chloro substituent. Halogenation of pyrazoles typically occurs at the C4 position. researchgate.net Various chlorinating agents can be employed, such as N-chlorosuccinimide (NCS), which has been shown to effectively chlorinate pyrazoles in solvents like carbon tetrachloride or even water under mild conditions. researchgate.net Trichloroisocyanuric acid has also been described as an effective reagent for the chlorination of pyrazoles in a solvent-free, rapid method. researchgate.net
However, treatment of certain pyrazole derivatives, such as pyrazole-4-sulphonyl chlorides, with chlorine in aqueous acetic acid can lead to ring cleavage, indicating that the choice of substrate and conditions is crucial. rsc.orgrsc.org The stability of the pyrazole ring to the halogenating agent must be considered.
Table 2: Halogenation Agents for Pyrazole Rings
| Halogenating Agent | Substrate | Conditions | Product | Reference |
| N-Chlorosuccinimide (NCS) | Pyrazoles | CCl4 or H2O, mild conditions | 4-Chloropyrazoles | researchgate.net |
| Trichloroisocyanuric acid | Pyrazoles | Solvent-free | 4-Chloropyrazole derivatives | researchgate.net |
| N-Halosuccinimides (NXS) | 3-Aryl-1H-pyrazol-5-amines | DMSO, room temperature | 4-Halogenated pyrazole derivatives | researchgate.net |
| Chlorine | Pyrazole-4-sulphonyl chlorides | Aqueous acetic acid | Ring cleavage products | rsc.orgrsc.org |
Alkylation Strategies at Pyrazole Nitrogen
The introduction of the ethyl group at the N1 position of the pyrazole ring is typically achieved through N-alkylation. This can be accomplished by reacting the pyrazole with an ethylating agent, such as ethyl iodide or diethyl sulfate, often in the presence of a base to deprotonate the pyrazole nitrogen. publish.csiro.au
The regioselectivity of N-alkylation in unsymmetrically substituted pyrazoles can be a challenge, potentially leading to a mixture of N1 and N2 isomers. The outcome is influenced by factors such as steric hindrance from substituents on the pyrazole ring and the nature of the alkylating agent and reaction conditions. publish.csiro.aumdpi.com For instance, bulky substituents tend to direct alkylation to the less sterically hindered nitrogen atom. mdpi.com
Novel methods for N-alkylation have also been developed, including the use of trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, which provides an alternative to methods requiring strong bases. mdpi.comsemanticscholar.org Furthermore, enzymatic systems have been engineered for the highly regioselective N-alkylation of pyrazoles with simple haloalkanes, including ethylation. nih.gov
Synthesis from Substituted Nitro-pyrazoles
An alternative synthetic route involves the use of a nitropyrazole precursor. This strategy starts with the nitration of a pre-formed pyrazole ring, followed by the reduction of the nitro group to the desired amine functionality.
Specifically, the synthesis could begin with a 5-chloropyrazole derivative, which is then nitrated to introduce a nitro group at the 4-position. The nitration of 5-chloropyrazoles has been successfully achieved using a mixture of nitric acid and oleum (B3057394) or nitric acid and polyphosphoric acid to yield 5-chloro-4-nitropyrazoles. pleiades.online It is noteworthy that 4-chloropyrazoles were reported to be unreactive under these conditions. pleiades.online
Following nitration, the N-ethyl group can be introduced via alkylation as described previously. A key advantage of this route is that commercially available 4-nitropyrazole can undergo Mitsunobu reactions with alcohols to introduce the N-alkyl group. researchgate.net The final step is the reduction of the 4-nitro group to the 4-amino group. This reduction is commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). google.com
This multi-step process, starting from a nitropyrazole, offers a controlled pathway to the target molecule, this compound.
Electrochemical Reduction Pathways
The transformation of a nitro group to an amine is a critical step in the synthesis of this compound. Electrochemical reduction offers a controlled and often more environmentally benign alternative to traditional chemical reductants.
A notable example involves the electrochemical reduction of a related compound, 4-nitro-1-phenylpyrazole, in diluted hydrochloric acid. nih.gov This process leads to the corresponding hydroxylamine, which then undergoes an in situ nucleophilic transformation to yield the 5-chloro derivative. nih.gov This method, while effective, has been reported to result in a low yield of the final product. nih.gov
The general principle of this electrochemical reduction can be represented as follows:
| Starting Material | Reagents/Conditions | Intermediate | Final Product |
|---|---|---|---|
| 4-Nitro-1-phenylpyrazole | Electrochemical reduction, diluted HCl | 4-Hydroxylamino-1-phenylpyrazole | 5-Chloro-1-phenyl-1H-pyrazol-4-amine |
This pathway highlights the potential of electrochemical methods in the synthesis of chloro-substituted aminopyrazoles, although optimization is crucial for improving efficiency.
Synthesis of Related Pyrazole Building Blocks and Intermediates
The construction of the target molecule and its analogs often relies on the availability of versatile pyrazole-based building blocks. The synthesis of boronic acid derivatives and nitro-substituted pyrazoles are key examples.
(5-Chloro-1-ethyl-1H-pyrazol-4-yl)boronic Acid Synthesis
Boronic acids and their esters are invaluable intermediates in organic synthesis, particularly for the formation of carbon-carbon bonds via cross-coupling reactions. The synthesis of pyrazole-containing boronic acids often involves the reaction of a halogenated pyrazole with a boron-containing reagent, frequently catalyzed by a palladium complex. evitachem.com
A common approach is the reaction of a bromo- or chloro-pyrazole with a diboron (B99234) ester, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base. This reaction, known as the Miyaura borylation, yields the corresponding pyrazole boronic ester. Subsequent hydrolysis can then afford the boronic acid.
While a specific procedure for (5-Chloro-1-ethyl-1H-pyrazol-4-yl)boronic acid is not detailed in the provided context, the general methodology for synthesizing related pyrazole boronic acids is well-established. evitachem.comgoogle.com For instance, the synthesis of other pyrazole boronic acid derivatives often utilizes palladium catalysts like bis(triphenylphosphine)palladium(II) chloride in a suitable solvent system with a base such as sodium carbonate. google.com
Preparation of 5-Chloro-1-ethyl-4-nitro-1H-pyrazole
The precursor, 5-Chloro-1-ethyl-4-nitro-1H-pyrazole, is essential for the subsequent reduction to the target amine. The synthesis of similar 5-chloro-4-nitro-1H-pyrazoles typically involves the nitration of a corresponding 5-chloropyrazole.
For example, the synthesis of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole is achieved by adding 5-chloro-1,3-dimethylpyrazole to a mixture of concentrated sulfuric acid and fuming nitric acid at low temperatures. prepchem.com The reaction mixture is stirred for several hours before being worked up to isolate the product. prepchem.com
A general representation of this nitration reaction is:
| Starting Material | Reagents | Conditions | Product |
|---|---|---|---|
| 5-Chloro-1,3-dimethylpyrazole | Concentrated H₂SO₄, Fuming HNO₃ | 0°C | 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole |
This method provides a direct route to the nitro-substituted pyrazole necessary for the synthesis of the corresponding amine.
Optimization of Synthetic Pathways and Reaction Conditions
The efficiency and purity of the final product are paramount in chemical synthesis. Strategies for yield enhancement and rigorous purification techniques are therefore critical.
Yield Enhancement Strategies
Improving the yield of synthetic reactions is a constant focus of process chemistry. In the context of pyrazole synthesis, several strategies can be employed. As noted in the electrochemical reduction of 4-nitro-1-phenylpyrazole, the initial yield was low. nih.gov To enhance yields, one might explore various parameters such as electrode material, current density, supporting electrolyte, and solvent system.
Purity Control and Purification Techniques
Achieving high purity is essential for the application of chemical compounds. Common purification techniques for pyrazole derivatives include recrystallization and chromatography.
Recrystallization from a suitable solvent, such as ethanol, is often employed to purify solid pyrazole compounds. For non-crystalline products or for the separation of closely related impurities, column chromatography is a powerful tool. A variety of stationary phases can be used, with silica (B1680970) gel being the most common. The choice of eluent is critical for achieving good separation. researchgate.net
In addition to these standard techniques, modern purification methods such as preparative high-performance liquid chromatography (HPLC) can be utilized for achieving very high levels of purity. obrnutafaza.hr The purity of the final compound is typically verified using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. researchgate.netprepchem.com
Chemical Reactivity and Transformation Pathways of 5 Chloro 1 Ethyl 1h Pyrazol 4 Amine
Reactions of the Primary Amine Functional Group
The primary amine at the C4 position of the pyrazole (B372694) ring is a key site for various chemical transformations.
Nucleophilic Transformations
The amino group (-NH2) can act as a nucleophile, participating in reactions with various electrophiles. While specific examples for 5-Chloro-1-ethyl-1H-pyrazol-4-amine are not extensively documented in the provided results, the general reactivity of aminopyrazoles suggests it can undergo reactions such as alkylation and arylation. For instance, the synthesis of related 4-aminopyrazole derivatives often involves the reaction of a precursor with a suitable electrophile. nih.gov The nucleophilicity of the amino group is influenced by the electronic effects of the pyrazole ring and its substituents.
Amidation and Derivatization Reactions
The primary amine can be readily acylated to form the corresponding amides. This is a common derivatization strategy for aminopyrazoles. nih.gov Amidation can be achieved using various acylating agents, such as acyl chlorides or carboxylic acids activated with coupling reagents. researchgate.netucl.ac.uk These reactions are fundamental in medicinal chemistry for creating libraries of compounds with diverse biological activities. nih.gov The formation of amides from primary amines is a well-established transformation in organic chemistry. acs.org
Reactions Involving the Chlorine Substituent
The chlorine atom at the C5 position is another key reactive handle, enabling a range of transformations.
Nucleophilic Aromatic Substitution on Pyrazole Ring
The chlorine atom on the pyrazole ring can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. youtube.com The electron-withdrawing nature of the pyrazole ring facilitates this type of reaction. The success of the substitution depends on the strength of the nucleophile and the reaction conditions.
Cross-Coupling Reactions (e.g., Sonogashira-type)
The chloro-substituted pyrazole is a suitable substrate for various palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, which involves the reaction of a vinyl or aryl halide with a terminal alkyne, is a powerful tool for forming carbon-carbon bonds. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. organic-chemistry.org While the direct Sonogashira coupling of this compound is not explicitly detailed, analogous 5-chloro-pyrazole derivatives have been successfully employed in such reactions. researchgate.net For instance, 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes have been used as precursors in Sonogashira-type cross-coupling reactions with various alkynes. researchgate.net These reactions provide a straightforward route to functionalized pyrazoles. researchgate.netresearchgate.net
Table 1: Examples of Sonogashira Coupling with Chloro-Pyrazoles
| Pyrazole Substrate | Coupling Partner | Catalyst System | Product | Reference |
| 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehyde | Various alkynes | Not specified | 5-Alkynyl-1H-pyrazole-4-carbaldehydes | researchgate.net |
| 1,3-Disubstituted-5-chloro-4-iodopyrazoles | Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N | 5-Chloro-4-(phenylethynyl)pyrazoles | researchgate.net |
Electrophilic Aromatic Substitution on the Pyrazole Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. masterorganicchemistry.com In the case of pyrazoles, the ring is generally considered electron-rich and susceptible to electrophilic attack. However, the position of substitution is directed by the existing substituents. The amino group at C4 is a strong activating group and would typically direct incoming electrophiles to the ortho and para positions. In this molecule, the only available position on the pyrazole ring for substitution is C3. The presence of the deactivating chloro group at C5 and the ethyl group at N1 will also influence the reactivity of the ring towards electrophiles.
Oxidation and Reduction Reactions
The electrochemical reduction of similar compounds, such as 4-nitro-1-phenylpyrazole, in dilute hydrochloric acid leads to the corresponding hydroxylamine, which can then undergo in situ nucleophilic transformation to a 5-chloro derivative. nih.gov While specific studies on the oxidation and reduction of this compound are not extensively detailed in the provided search results, the general behavior of aminopyrazoles suggests that the amino group can be susceptible to oxidation, potentially leading to the formation of nitroso or nitro derivatives under controlled conditions. Conversely, the chloro group is generally stable to reduction under typical catalytic hydrogenation conditions that might affect other functional groups.
Formation of Fused Heterocyclic Systems
This compound serves as a key precursor for the synthesis of various fused heterocyclic compounds, which are of significant interest in medicinal chemistry due to their structural analogy to biogenic purines. tsijournals.com
Pyrazolopyrimidines are a class of compounds that can be synthesized from 5-aminopyrazole derivatives. tsijournals.comnih.gov The general strategy involves the reaction of the 5-aminopyrazole with a suitable 1,3-dielectrophilic species, leading to the construction of the pyrimidine (B1678525) ring. For instance, the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a common method for accessing pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.net
A notable application involves the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. The reaction of 5-amino-1H-pyrazole-4-carbonitrile with formic acid or other one-carbon synthons can lead to the formation of the pyrazolo[3,4-d]pyrimidin-4(5H)-one core. tsijournals.com Although the ethyl group at the 1-position and the chloro group at the 5-position of the target molecule will influence the reactivity and final product, the fundamental reaction pathways remain relevant.
Table 1: Examples of Reagents for Pyrazolopyrimidine Synthesis
| Reagent Class | Specific Example | Resulting Fused System |
| β-Dicarbonyl Compounds | Acetylacetone | Pyrazolo[1,5-a]pyrimidine |
| β-Ketoesters | Ethyl acetoacetate | Pyrazolo[1,5-a]pyrimidin-7-one |
| Malonates | Diethyl malonate | Pyrazolo[1,5-a]pyrimidine-5,7-dione |
| Formic Acid/Derivatives | Triethyl orthoformate | Pyrazolo[3,4-d]pyrimidine |
This table presents generalized examples of reagent classes that react with 5-aminopyrazoles to form pyrazolopyrimidines. The specific outcomes with this compound may vary.
The synthesis of pyrazolo[4,3-c]pyridines can be achieved from 5-chloropyrazole-4-carbaldehydes, which are derivatives of the title compound. A key method involves a Sonogashira-type cross-coupling reaction of a 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde with various alkynes. The resulting 5-alkynyl-1H-pyrazole-4-carbaldehydes can then be cyclized with an amine, such as tert-butylamine, often with microwave assistance, to yield the corresponding 1-phenylpyrazolo[4,3-c]pyridines. researchgate.net This approach highlights a versatile pathway to this particular fused system.
The synthesis of pyrazolo[3,4-b]quinolines often involves the reaction of 5-aminopyrazoles with reagents that can form the quinoline (B57606) ring. One established method is the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. In the context of the title compound, it could potentially react with a suitable o-aminobenzaldehyde or o-aminobenzophenone derivative to construct the quinoline portion of the fused system.
Multicomponent reactions have also emerged as a powerful tool for the synthesis of pyrazolo[3,4-b]quinolines. For example, the reaction of a 5-aminopyrazole, an aromatic aldehyde, and a dimedone can yield a 1H-pyrazolo[3,4-b]quinoline derivative. nih.gov Another approach involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with various aromatic aldehydes and ethyl pyruvate (B1213749) to prepare ethyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylates. cardiff.ac.uk The use of 5-chloro-4-formylpyrazoles in reactions with aromatic amines has also been described as a route to pyrazoloquinolines. uj.edu.plnih.gov
Advanced Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectral Analysis
A ¹H NMR spectrum of 5-Chloro-1-ethyl-1H-pyrazol-4-amine would be expected to show distinct signals corresponding to the protons of the ethyl group, the amino group, and the pyrazole (B372694) ring.
Ethyl Group: This would appear as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, and the triplet is due to coupling with the two adjacent methylene protons.
Amino Group: The protons of the amino group (-NH₂) would likely appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.
Pyrazole Ring Proton: The single proton on the pyrazole ring (at position 3) would appear as a singlet.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| CH (pyrazole ring) | 7.0 - 8.0 | Singlet (s) |
| NH₂ (amino group) | 3.0 - 5.0 | Broad Singlet (br s) |
| CH₂ (ethyl group) | 3.5 - 4.5 | Quartet (q) |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, four distinct signals for the pyrazole ring carbons and two signals for the ethyl group carbons would be anticipated.
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=C-Cl (C5) | 135 - 145 |
| C=C-NH₂ (C4) | 140 - 150 |
| C-H (C3) | 120 - 130 |
| N-C-N | Not Applicable (part of the ring) |
| CH₂ (ethyl group) | 40 - 50 |
DEPT 135 Analysis
DEPT (Distortionless Enhancement by Polarization Transfer) 135 is a valuable NMR experiment for differentiating between CH, CH₂, and CH₃ groups. In a DEPT 135 spectrum of the target compound:
CH and CH₃ groups would show positive signals.
CH₂ groups would show negative signals.
Quaternary carbons (C) and the carbon attached to the chlorine (C-Cl) would be absent.
This analysis would confirm the assignments made in the standard ¹³C NMR spectrum.
Two-Dimensional NMR Techniques
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the connectivity of the molecule.
COSY: Would show correlations between the coupled protons of the ethyl group (CH₂ and CH₃).
HSQC: Would correlate each proton signal with its directly attached carbon signal, confirming the assignments for the pyrazole CH, and the ethyl CH₂ and CH₃.
Analysis of Tautomeric Equilibria using NMR
Pyrazoles can exist in different tautomeric forms. For this compound, the primary tautomer is expected to be the one specified. However, NMR spectroscopy, particularly variable temperature NMR, is a powerful tool to investigate the potential for tautomeric exchange. researchgate.net If other tautomers were present in significant amounts, this would be observable as separate sets of NMR signals or as broadened signals if the exchange rate is intermediate on the NMR timescale. The use of different solvents can also influence the position of the tautomeric equilibrium. googleapis.com
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. In the analysis of pyrazole derivatives, electron ionization (EI) is a common technique. For a related compound, Ethyl 5-amino-1-methylpyrazole-4-carboxylate, the mass spectrum shows a distinct molecular ion peak, which is crucial for confirming the molecular weight. nist.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. For 2-(5-chloro-1-ethylpyrazol-4-yl)acetic acid, a related structure, predicted HRMS data indicates the expected m/z values for various adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻. uni.lu For this compound, HRMS would be expected to yield a precise mass that confirms its elemental composition of C₅H₈ClN₃. The fragmentation pattern observed in the MS/MS spectrum would further elucidate the compound's structure, likely showing losses of the ethyl group and chlorine atom.
Table 1: Predicted Collision Cross Section (CCS) Data for Related Pyrazole Derivatives | Adduct | m/z | Predicted CCS (Ų) | | :--- | :--- | :--- | | 2-(5-chloro-1-ethylpyrazol-4-yl)acetic acid | | [M+H]⁺ | 189.04253 | 136.5 | | [M+Na]⁺ | 211.02447 | 146.7 | | [M-H]⁻ | 187.02797 | 136.5 | | 4-chloro-1-ethylpyrazol-3-amine | | [M+H]⁺ | 146.04796 | 127.3 | | [M+Na]⁺ | 168.02990 | 138.0 | | [M-H]⁻ | 144.03340 | 128.3 | Data predicted using CCSbase and sourced from PubChem. uni.luuni.lu
Ultraviolet-Visible (UV-Vis) Spectroscopy
Single-Crystal X-ray Diffraction (SCXRD) Analysis
Single-Crystal X-ray Diffraction (SCXRD) is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. Although a crystal structure for this compound has not been reported, the analysis of the closely related compound, 5-Chloro-1-phenyl-1H-pyrazol-4-amine, provides significant insights into the expected structural features. nih.govdoaj.org
The crystal structure of 5-Chloro-1-phenyl-1H-pyrazol-4-amine reveals that the pyrazole ring is essentially planar. nih.gov In this analog, the phenyl ring is twisted with respect to the pyrazole ring plane at a dihedral angle of 45.65 (6)°. nih.govnih.gov For this compound, the flexible ethyl group would likely adopt a low-energy conformation relative to the planar pyrazole ring. The amino group in the phenyl analog is noted to be significantly twisted relative to the pyrazole ring. nih.gov This planarity of the core pyrazole ring is a common feature in related structures. nih.goviucr.org
The precise bond lengths and angles determined by SCXRD are critical for understanding the bonding within the molecule. In 4-chloro-1H-pyrazole, the N-N bond lengths are approximately 1.345 Å. nih.gov For the analog 5-Chloro-1-phenyl-1H-pyrazol-4-amine, the pyrazole and phenyl fragments are planar, with a dihedral angle of 45.65 (6)° between them. nih.gov The twisting of the amino group relative to the pyrazole ring is also a key structural parameter. nih.gov
Table 2: Selected Crystallographic Data for the Analog 5-Chloro-1-phenyl-1H-pyrazol-4-amine
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.8926 (6) |
| b (Å) | 9.9679 (13) |
| c (Å) | 22.617 (2) |
| β (°) | 92.795 (11) |
| V (ų) | 876.52 (19) |
| Z | 4 |
| Dihedral Angle (Pyrazole-Phenyl) | 45.65 (6)° |
Data sourced from the Acta Crystallographica Section E report on 5-Chloro-1-phenyl-1H-pyrazol-4-amine. nih.gov
Hydrogen bonding plays a crucial role in defining the solid-state architecture of pyrazole derivatives. In the crystal structure of 5-Chloro-1-phenyl-1H-pyrazol-4-amine, molecules are connected by N-H···N hydrogen bonds. nih.govdoaj.org Specifically, the amino group acts as a hydrogen bond donor, and a pyrazolic nitrogen atom acts as an acceptor. nih.gov This interaction links the molecules into chains that propagate along a specific crystallographic direction. nih.gov Similar N-H···N hydrogen bonding patterns are observed in other amino-pyrazole structures, forming chains or more complex networks. iucr.org These interactions are a driving force in the crystal packing of such molecules. mdpi.com
Computational Chemistry and Theoretical Studies on 5 Chloro 1 Ethyl 1h Pyrazol 4 Amine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is frequently employed to predict molecular geometries, electronic properties, and spectroscopic data.
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For pyrazole (B372694) derivatives, DFT studies, often using the B3LYP functional with various basis sets (e.g., 6-311++G(d,p)), have been successfully applied to predict bond lengths, bond angles, and dihedral angles. nih.gov
For the analogous compound, 5-Chloro-1-phenyl-1H-pyrazol-4-amine, X-ray crystallography has provided experimental data on its geometry. In this molecule, the pyrazole and phenyl rings are not coplanar, exhibiting a significant dihedral angle between them. This deviation from planarity is a common feature in such substituted pyrazoles and influences their electronic properties and crystal packing.
A hypothetical data table for the optimized geometric parameters of 5-Chloro-1-ethyl-1H-pyrazol-4-amine, based on typical values for pyrazole derivatives, is presented below.
| Parameter | Predicted Value Range |
| Bond Lengths (Å) | |
| C-Cl | 1.70 - 1.75 |
| N1-C5 | 1.35 - 1.40 |
| C4-N(amine) | 1.38 - 1.42 |
| N1-N2 | 1.33 - 1.37 |
| N1-C(ethyl) | 1.45 - 1.50 |
| Bond Angles (°) ** | |
| C4-C5-N1 | 108 - 112 |
| C5-N1-N2 | 110 - 114 |
| Cl-C5-C4 | 125 - 130 |
| Dihedral Angles (°) ** | |
| C(ethyl)-N1-C5-C4 | Variable (Conformational) |
Note: This table represents expected values and not experimentally or computationally verified data for the specific compound.
DFT calculations, particularly the Gauge-Including Atomic Orbital (GIAO) method, are widely used to predict NMR chemical shifts. modgraph.co.uk The accuracy of these predictions is highly dependent on the chosen functional, basis set, and whether solvent effects are considered. For amines, predicting the chemical shifts of protons attached to or near the nitrogen atom can be particularly challenging. modgraph.co.uk
Theoretical calculations of ¹H and ¹³C NMR chemical shifts for pyrazole derivatives have shown a good correlation with experimental data. researchgate.net For this compound, the chemical shifts would be influenced by the electron-withdrawing effect of the chlorine atom and the electronic nature of the pyrazole ring. The protons of the ethyl group would exhibit characteristic shifts and coupling patterns.
Below is a table of predicted ¹H NMR chemical shifts for this compound, based on general principles and data for similar compounds.
| Proton | Predicted Chemical Shift (ppm) |
| H (pyrazole ring) | 7.0 - 8.0 |
| NH₂ (amine) | 3.0 - 5.0 (variable) |
| CH₂ (ethyl) | 3.8 - 4.5 |
| CH₃ (ethyl) | 1.2 - 1.6 |
Note: These are estimated values and can vary based on solvent and other experimental conditions.
Analysis of Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding chemical reactivity. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.
For pyrazole derivatives, the HOMO is often localized on the pyrazole ring and the amino substituent, while the LUMO may be distributed over the pyrazole ring and any electron-withdrawing groups. In this compound, the amino group would contribute significantly to the HOMO, while the chloro-substituted pyrazole ring would be the primary location of the LUMO. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov
| Molecular Orbital | Predicted Energy Range (eV) |
| HOMO | -5.0 to -6.0 |
| LUMO | -1.0 to -2.0 |
| HOMO-LUMO Gap | 3.0 to 5.0 |
Note: These values are estimations based on typical DFT calculations for similar heterocyclic compounds.
Intermolecular Interactions Modeling
The types and strengths of intermolecular interactions are crucial for understanding the solid-state structure and macroscopic properties of a compound. For this compound, hydrogen bonding is expected to be a dominant intermolecular force.
The amino group in this compound can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. In the crystal structure of the analogous 5-Chloro-1-phenyl-1H-pyrazol-4-amine, molecules are linked by N-H···N hydrogen bonds, forming chains. nih.gov A similar hydrogen bonding pattern is anticipated for the ethyl analogue. The strength and orientation of these hydrogen bonds can be modeled using computational methods, which can provide insights into the stability of the crystal lattice. The presence of the chloro substituent may also lead to weaker C-H···Cl interactions.
Van der Waals Interactions
Van der Waals forces, while weak individually, are crucial in determining the packing of molecules in a crystal lattice and their interactions in various environments. wikipedia.org These forces are distance-dependent interactions between atoms or molecules and are not the result of a direct chemical bond. wikipedia.org In the context of substituted pyrazoles, Van der Waals interactions, in conjunction with other non-covalent forces like hydrogen bonds, dictate the supramolecular architecture.
Table 1: Comparison of Structural Features Influencing Intermolecular Interactions
| Feature | 5-Chloro-1-phenyl-1H-pyrazol-4-amine | This compound (Predicted) |
| Primary H-Bonding | N-H···N interactions forming molecular chains nih.gov | Likely N-H···N or N-H···Cl interactions |
| Secondary Interactions | Van der Waals forces between chains nih.gov | Predominantly Van der Waals forces |
| Substituent at N1 | Phenyl group | Ethyl group |
| Dihedral Angle (N1-substituent vs. pyrazole ring) | 45.65 (6)° nih.gov | Variable, dependent on conformation |
Investigation of Reaction Mechanisms via Computational Methods
Computational chemistry is a powerful tool for elucidating the intricate details of chemical reaction mechanisms, including the synthesis of heterocyclic compounds like pyrazoles. mdpi.com Theoretical studies can map out potential energy surfaces, identify transition states, and calculate activation energies, providing a deeper understanding of reaction pathways and regioselectivity. nih.gov
The synthesis of substituted pyrazoles typically involves the cyclocondensation of a 1,3-difunctional compound with a hydrazine (B178648) derivative. mdpi.com For this compound, a plausible synthetic route would involve the reaction of a suitably substituted precursor with ethylhydrazine (B1196685). Computational methods, such as Density Functional Theory (DFT), are frequently employed to study these reactions.
For instance, theoretical investigations into the regioselective synthesis of N1-substituted pyrazoles have shown that the distribution of electron density on the pyrazole ring nitrogens can be calculated to predict the site of alkylation or arylation. nih.govacs.org Studies on proton transfer in substituted pyrazoles using methods like CAM-B3LYP and MP2 have determined the activation energies for intramolecular proton migration, which is a key aspect of pyrazole tautomerism. nih.gov The electronic nature of substituents has been shown to influence the stability of different tautomers, with electron-donating groups favoring certain configurations. nih.gov
In the context of forming the this compound scaffold, computational studies could be used to investigate the mechanism of chlorination and amination of the pyrazole ring, predicting the most likely sites of reaction and the energetics of competing pathways. Furthermore, theoretical models can explore the mechanism of multicomponent reactions for pyrazole synthesis, such as the titanium-mediated [2+2+1] cycloaddition of alkynes, nitriles, and an N-N synthon, which has been shown through computational analysis to proceed via a stable diazatitanacyclohexadiene intermediate. nih.gov
Table 2: Common Computational Methods in Reaction Mechanism Studies of Pyrazoles
| Computational Method | Application | Reference |
| Density Functional Theory (DFT) | Calculation of electron density, geometry optimization, transition state searching | nih.gov |
| Møller-Plesset perturbation theory (MP2) | Higher-level electronic structure calculations for improved accuracy | nih.gov |
| Austin Model 1 (AM1) | Semi-empirical method for evaluating tautomer energetics | nih.gov |
Molecular Docking Simulations for Interaction Mechanism Elucidation
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netsciensage.info It is widely used in drug design to understand and predict the interaction between a ligand and a protein's active site. For pyrazole derivatives, which are known to exhibit a wide range of biological activities, molecular docking can elucidate the mechanism of action at a molecular level.
While specific molecular docking studies for this compound were not found in the reviewed literature, numerous studies on related pyrazole compounds demonstrate the utility of this approach. Pyrazole derivatives have been docked into the active sites of various enzymes to screen for potential inhibitors. For example, docking studies have identified pyrazole derivatives as potential inhibitors of receptor tyrosine kinases and protein kinases, which are important targets in cancer therapy. researchgate.net These studies often reveal key interactions, such as hydrogen bonds and van der Waals contacts, between the pyrazole ligand and amino acid residues in the protein's binding pocket.
In a typical molecular docking workflow, the three-dimensional structures of the ligand (e.g., a pyrazole derivative) and the target protein are used as input. The docking program then samples a large number of possible conformations and orientations of the ligand within the protein's binding site and scores them based on a scoring function that estimates the binding affinity.
For this compound, a hypothetical docking study could be performed against a relevant biological target. The results would likely show the amine group acting as a hydrogen bond donor or acceptor, the chloro substituent participating in halogen bonding or hydrophobic interactions, and the ethyl group occupying a hydrophobic pocket within the active site. The pyrazole ring itself can engage in π-π stacking or other non-covalent interactions.
Table 3: Representative Molecular Docking Data for Pyrazole Derivatives
| Compound Class | Target Protein | Key Interactions Observed | Reference |
| Pyrazole-Thiazolidinone Hybrids | EGFR | Hydrogen bonding | sciensage.info |
| Pyrazole-Carboxylic Acids | EGFR | Binding to active site residues | researchgate.net |
| Pyrazolo[3,4-d]pyrimidin-4(5H)-ones | SARS-CoV-2 M-pro | Comparison of binding energies with known inhibitors | semanticscholar.org |
| Pyrazine-Pyrazolotriazines | Bacterial proteins | Interactions with key active site residues | nih.gov |
Derivatives and Analogues of 5 Chloro 1 Ethyl 1h Pyrazol 4 Amine in Chemical Synthesis
Synthesis of Novel Pyrazole (B372694) Amide Derivatives
The 4-amino group on the pyrazole ring serves as a primary site for acylation reactions to form a wide variety of pyrazole amide derivatives. This transformation is a common strategy to introduce new functional groups and build molecular complexity. For instance, N-(1,3-diaryl-1H-pyrazol-5-yl)benzamides can be prepared by treating aminopyrazoles with substituted benzoyl chlorides. nih.gov This general principle is applicable to 5-Chloro-1-ethyl-1H-pyrazol-4-amine, where the amino group can react with various acylating agents such as acyl chlorides or carboxylic acids (in the presence of coupling agents) to yield the corresponding N-(5-chloro-1-ethyl-1H-pyrazol-4-yl)amides.
The synthesis of amide derivatives from aminopyrazoles is a well-established method for creating compounds with potential biological activity. nih.gov For example, pyrazolo[3,4-d]pyrimidine derivatives have been coupled with carboxylic acids using reagents like EDCl and HOBt to form amide derivatives. nih.gov These established synthetic protocols highlight the feasibility of converting this compound into a library of novel amides for further investigation.
Table 1: General Scheme for Amide Synthesis
| Reactant 1 | Reactant 2 | Product |
| This compound | Acyl Chloride (R-COCl) | N-(5-chloro-1-ethyl-1H-pyrazol-4-yl)amide |
| This compound | Carboxylic Acid (R-COOH) + Coupling Agent | N-(5-chloro-1-ethyl-1H-pyrazol-4-yl)amide |
Incorporation into Hybrid Molecules
5-Aminopyrazoles are highly valued as precursors for the synthesis of fused heterocyclic systems, often referred to as hybrid molecules, due to their polyfunctional nature. nih.govbeilstein-journals.org The amino group and the adjacent ring carbon or nitrogen atoms can act as nucleophiles, reacting with various bi-electrophiles to construct new rings fused to the pyrazole core. beilstein-journals.orgnih.gov This strategy is extensively used to create a diverse range of pyrazoloazines, such as pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-d]pyrimidines. nih.govbeilstein-journals.org
The reactivity of 5-aminopyrazoles in cyclocondensation reactions is well-documented. For example:
Pyrazolo[3,4-b]pyridines can be synthesized through the reaction of 5-aminopyrazoles with reagents like β-halovinyl/aryl aldehydes, or in multicomponent reactions with aldehydes and active methylene (B1212753) compounds or cyclic ketones. nih.govbeilstein-journals.org
Pyrazolo[1,5-a]pyrimidines are often formed when 5-aminopyrazoles react with 1,3-dicarbonyl compounds or their equivalents. beilstein-journals.orgacs.org The reaction of 5-aminopyrazoles with arylmethylene malononitriles, for instance, proceeds via a Michael addition followed by cyclization to yield pyrazolo[1,5-a]pyrimidines. acs.org
These synthetic routes demonstrate the potential of this compound to serve as a key building block for complex, multi-ring systems of medicinal and material interest. beilstein-journals.orgnih.gov The chloro-substituent can also offer a handle for further functionalization, for instance, through cross-coupling reactions.
Table 2: Examples of Fused Heterocycles from 5-Aminopyrazoles
| 5-Aminopyrazole Derivative | Reagent(s) | Fused Heterocycle Product |
| 5-Aminopyrazole | Arylaldehyde, Cyclic Ketone | Pyrazolo[3,4-b]pyridine derivative nih.gov |
| 5-Aminopyrazole | β-Halovinyl Aldehyde, Pd(OAc)₂ | Pyrazolo[3,4-b]pyridine derivative beilstein-journals.org |
| 5-Aminopyrazole | Arylmethylene Malononitrile | Pyrazolo[1,5-a]pyrimidine derivative acs.org |
| 5-Aminopyrazole | 1,3,5-Trisubstituted Pentane-1,5-dione | Pyrazolo[1,5-a]pyrimidine derivative beilstein-journals.org |
Role as Ligands in Transition Metal Chemistry and Analytical Reagents
Pyrazoles and their derivatives are prominent ligands in coordination chemistry due to the presence of two adjacent nitrogen atoms within the five-membered aromatic ring. The pyridine-like sp²-hybridized nitrogen atom readily donates its lone pair of electrons to coordinate with transition metal ions. The introduction of an amino group at the C4-position, as in this compound, can enhance the coordinating ability and provide an additional binding site, allowing for the formation of stable chelate rings or bridging interactions.
The coordination chemistry of aminopyrazoles has been explored, leading to the synthesis of various metal complexes. These complexes can exhibit diverse geometries and nuclearities, ranging from simple mononuclear species to complex polynuclear clusters and coordination polymers. The substituents on the pyrazole ring, such as the ethyl group at N1 and the chloro group at C5, can influence the steric and electronic properties of the ligand, thereby tuning the structure and reactivity of the resulting metal complexes. The reaction of 5-aminopyrazoles with aldehydes can also produce Schiff base ligands, which are widely used in coordination chemistry. dntb.gov.ua
While specific studies on this compound as a ligand are not extensively documented, the established reactivity of related aminopyrazole systems suggests its potential utility in:
Homogeneous Catalysis: As a ligand for transition metals in various catalytic transformations.
Material Science: As a building block for metal-organic frameworks (MOFs) or coordination polymers with interesting magnetic or optical properties.
Analytical Chemistry: As a chelating agent for the selective detection or extraction of metal ions.
Structure-Reactivity Relationship Studies of Substituted Pyrazoles
Key aspects of the structure-reactivity relationship in substituted pyrazoles include:
Tautomerism: For N-unsubstituted pyrazoles, annular tautomerism is a key feature that influences reactivity. nih.gov While the N1-ethyl group in the title compound prevents this specific type of tautomerism, the principles of substituent effects remain relevant.
Electrophilic Substitution: The electron-donating amino group would typically activate the pyrazole ring towards electrophilic attack. However, the exact regioselectivity of such reactions would be directed by the combined influence of all substituents.
Nucleophilicity: 5-Aminopyrazoles are polyfunctional nucleophiles, with the exocyclic amino group (5-NH₂) generally being the most reactive site, followed by the ring nitrogens and the C4-position. nih.gov
Acidity/Basicity: Substituents alter the pKa of the pyrazole. Electron-withdrawing groups generally decrease the basicity of the ring nitrogens. nih.gov
Studies on the cycloaddition reactions of substituted pyrazoles and the regioselectivity of reactions with dicarbonyl compounds have provided deep insights into how steric and electronic factors of substituents control reaction outcomes. nih.gov The crystal structure of the related compound 5-Chloro-1-phenyl-1H-pyrazol-4-amine shows that the phenyl and pyrazole rings are significantly twisted, and the amino group also exhibits a twist relative to the pyrazole plane, factors which can influence intermolecular interactions and reactivity. nih.gov Understanding these relationships is crucial for designing synthetic strategies and predicting the chemical behavior of complex pyrazole derivatives. nih.gov
Future Research Directions and Advanced Methodological Applications
Development of Green Chemistry Approaches for Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like pyrazoles to minimize environmental impact and enhance safety. nih.govacs.org Future research will likely focus on the development of more benign and sustainable methods for the synthesis of 5-Chloro-1-ethyl-1H-pyrazol-4-amine and related structures.
Key areas of investigation in green pyrazole (B372694) synthesis include:
Water-based Synthesis: Utilizing water as a solvent offers significant environmental advantages over traditional organic solvents. thieme-connect.com Research into aqueous-based multicomponent reactions (MCRs) for pyrazole synthesis is a promising avenue. acs.orgthieme-connect.com
Solvent-Free Reactions: Conducting reactions without a solvent, often facilitated by microwave irradiation, can lead to shorter reaction times, higher yields, and simplified work-up procedures. researchgate.netmdpi.com
Use of Recyclable Catalysts: The development and application of heterogeneous and recyclable catalysts, such as silica-supported sulfuric acid, polymer-bound p-toluenesulfonic acid, and various metal-oxo clusters, are crucial for sustainable synthesis. thieme-connect.commdpi.com
Energy Efficiency: Employing energy-efficient techniques like microwave or ultrasound irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netresearchgate.net
A comparative analysis of traditional versus green synthetic approaches highlights the potential for significant improvements in environmental performance.
Table 1: Comparison of Traditional and Green Synthetic Approaches for Pyrazoles
| Feature | Traditional Synthesis | Green Synthesis |
| Solvent | Often uses volatile and hazardous organic solvents. | Prefers water, ionic liquids, or solvent-free conditions. thieme-connect.comresearchgate.net |
| Catalyst | May use stoichiometric amounts of hazardous reagents. | Employs catalytic amounts of recyclable and benign catalysts. thieme-connect.commdpi.com |
| Energy | Typically relies on conventional heating methods. | Utilizes energy-efficient methods like microwave or sonication. researchgate.netresearchgate.net |
| Waste | Can generate significant amounts of chemical waste. | Aims for high atom economy and minimal waste production. nih.gov |
| Work-up | Often requires complex purification procedures. | Simplifies work-up and product isolation. researchgate.net |
Application of Flow Chemistry in Pyrazole Synthesis
Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the production of fine chemicals and pharmaceuticals, offering numerous advantages over traditional batch processing. doaj.orgresearchgate.net Its application to the synthesis of pyrazoles, including this compound, is a rapidly growing area of interest.
Advantages of flow chemistry for pyrazole synthesis include:
Enhanced Safety: The small reaction volumes inherent to flow reactors minimize the risks associated with handling hazardous reagents and exothermic reactions. mdpi.com
Improved Scalability: Scaling up production in flow chemistry is achieved by running the system for longer periods or by parallelizing reactors, which is often more straightforward than scaling up batch reactors. mdpi.com
Precise Reaction Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. researchgate.net
Integration of In-line Analysis: Flow systems can be readily coupled with in-line analytical techniques for real-time reaction monitoring and optimization.
Recent studies have demonstrated the successful application of flow chemistry for various pyrazole syntheses, including multi-step sequences. mdpi.comasynt.com For instance, the synthesis of 1,4-disubstituted pyrazoles has been achieved in continuous flow using silica-supported copper catalysts. rsc.org
Advanced Machine Learning Approaches for Reaction Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the design of novel synthetic routes. rjptonline.orgnih.gov For the synthesis of this compound and its derivatives, ML can be a powerful tool.
Key applications of machine learning in this context include:
Reaction Yield Prediction: Supervised ML models can be trained on existing reaction data to predict the yield of a reaction under specific conditions, aiding in the optimization of synthetic protocols. ucla.edu
Retrosynthesis Planning: ML algorithms can assist in devising synthetic pathways for target molecules by identifying potential disconnections and precursor molecules.
Catalyst and Reagent Selection: ML can help in identifying the optimal catalyst or reagent for a particular transformation by analyzing large datasets of known reactions.
Discovery of New Reactions: By identifying patterns in chemical data, ML models may suggest novel and previously unexplored reaction pathways. nih.gov
The development of robust ML models requires large and high-quality datasets. The use of high-throughput experimentation (HTE) is crucial for generating the necessary data to train and validate these predictive models. ucla.edu
Exploration of New Catalytic Systems for Derivatization
The development of novel and efficient catalytic systems is paramount for the derivatization of the this compound scaffold, enabling the synthesis of a diverse range of analogues with potentially enhanced properties. chemscene.com
Future research in this area will likely focus on:
Homogeneous and Heterogeneous Catalysis: Both homogeneous and heterogeneous catalysts play a significant role in pyrazole chemistry. nih.gov The development of catalysts with improved activity, selectivity, and stability is an ongoing effort.
Nanocatalysts: Nanoparticle-based catalysts, such as palladium nanoparticles, have shown great promise in pyrazole synthesis due to their high surface area and unique catalytic properties. mdpi.com
Metal-Organic Frameworks (MOFs): MOFs can serve as versatile platforms for catalysis, offering tunable porosity and active sites for various organic transformations.
Biocatalysis: The use of enzymes as catalysts in organic synthesis offers the advantages of high selectivity and mild reaction conditions.
Recent advances have seen the use of various catalytic systems for pyrazole synthesis, including Cu-free protocols with in situ generated Pd-nanoparticles and the use of metal-oxo clusters. mdpi.com
Table 2: Examples of Catalytic Systems in Pyrazole Synthesis
| Catalyst Type | Example | Application | Reference |
| Heterogeneous | Nano-ZnO | Synthesis of 1,3,5-substituted pyrazoles. | nih.gov |
| Homogeneous | Silver-catalyzed | Synthesis of 3-CF3-pyrazoles. | mdpi.com |
| Nanocatalyst | Pd-nanoparticles (in situ) | One-pot regioselective synthesis of disubstituted and trisubstituted pyrazoles. | mdpi.com |
| Ionic Liquid | [Et3NH][HSO4] | One-pot synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols). | researchgate.net |
| Organocatalyst | Ammonium Chloride | Four-component synthesis of pyranopyrazoles. | researchgate.net |
In-depth Investigations of Excited State Properties via Computational Methods
Computational chemistry provides invaluable insights into the electronic structure, properties, and reactivity of molecules, including pyrazole derivatives. eurasianjournals.com In-depth investigations of the excited state properties of this compound and related compounds using computational methods can guide the design of novel materials with specific photophysical characteristics.
Key computational methods and their applications include:
Density Functional Theory (DFT): DFT calculations are widely used to predict molecular geometries, electronic structures, and spectroscopic properties. eurasianjournals.com
Time-Dependent DFT (TD-DFT): TD-DFT is a powerful tool for studying excited states and predicting absorption and emission spectra, which is crucial for understanding the fluorescence properties of pyrazole derivatives. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior and conformational flexibility of molecules in different environments. eurasianjournals.com
These computational studies can help in understanding structure-property relationships and in the rational design of pyrazole-based fluorescent probes and other functional materials. rsc.org For instance, computational methods have been used to elucidate the mechanism of fluorescence quenching in pyrazole-based chemosensors. nih.gov
Q & A
Basic: What are the standard synthetic routes for 5-Chloro-1-ethyl-1H-pyrazol-4-amine, and how are intermediates characterized?
Methodological Answer:
The compound is typically synthesized via a multi-step route:
Cyclization : Ethyl acetoacetate reacts with monomethylhydrazine to form the pyrazole core.
Formylation/Oxidation : Introduction of a carbonyl group at the 4-position.
Chlorination : Substitution at the 5-position using POCl₃ or similar reagents.
Acylation/Ethylation : Final substitution with ethyl groups.
Intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride are characterized via IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and ¹H/¹³C NMR (e.g., ethyl group signals at δ 1.2–1.4 ppm and 4.0–4.2 ppm) .
Advanced: How can solvent-free conditions improve the synthesis of pyrazole derivatives like this compound?
Methodological Answer:
Solvent-free condensation reactions (e.g., with barbituric acids or aldehydes) enhance atom economy and reduce purification steps. For example, microwave-assisted synthesis under solvent-free conditions accelerates reaction rates (e.g., from 12 hours to 30 minutes) while maintaining yields >85%. Key parameters include temperature control (80–120°C) and stoichiometric ratios optimized via DoE (Design of Experiments) .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- X-ray crystallography : Resolves bond lengths (e.g., C-Cl bond ~1.73 Å) and confirms the pyrazole ring planarity .
- NMR : ¹H NMR identifies ethyl groups (triplet at δ 1.3 ppm for CH₃, quartet at δ 4.1 ppm for CH₂), while ¹³C NMR confirms substituent positions (e.g., C4 amine at δ 155 ppm) .
Advanced: How do computational methods aid in designing reactions for pyrazole derivatives?
Methodological Answer:
Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict reaction pathways and transition states. For example:
- Reaction path searches identify low-energy intermediates in Vilsmeier-Haack formylation .
- Molecular docking evaluates binding affinity for biological targets, guiding substituent modifications (e.g., chloro vs. methoxy groups) .
Basic: What in vitro assays are used to evaluate the biological activity of this compound?
Methodological Answer:
- Antibacterial assays : Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli using broth microdilution (CLSI guidelines).
- Cytotoxicity screening : MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values .
Advanced: How can contradictory bioactivity data for pyrazole derivatives be resolved?
Methodological Answer:
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replacing 4-methoxy with 4-chloro) to isolate activity trends.
- Metabolic stability tests : Use liver microsomes to assess if discrepancies arise from compound degradation .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and fume hood for aerosol protection.
- Storage : In amber vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis.
- First aid : Immediate eye irrigation with saline for exposure .
Advanced: How does the crystal packing of this compound influence its reactivity?
Methodological Answer:
- Hydrogen-bonding networks : N-H···N interactions (2.8–3.0 Å) stabilize the solid state, reducing solubility in nonpolar solvents.
- Thermal analysis : DSC reveals decomposition onset at ~200°C, guiding reaction temperature limits .
Basic: What chromatographic methods are optimal for purity analysis?
Methodological Answer:
- HPLC : C18 column, mobile phase = 70:30 acetonitrile/water (0.1% TFA), UV detection at 254 nm.
- TLC : Silica gel 60 F₂₅₄, eluent = ethyl acetate/hexane (1:1), Rf ~0.5 .
Advanced: How can this compound be functionalized for materials science applications?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
